molecular formula C27H36N4O5S B1171261 N-(4-(2-(((3-CHLOROPHENYL)METHYL)AMINO)ETHYL)PHENY CAS No. 168895-09-8

N-(4-(2-(((3-CHLOROPHENYL)METHYL)AMINO)ETHYL)PHENY

Cat. No.: B1171261
CAS No.: 168895-09-8
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Description

N-(4-(2-(((3-CHLOROPHENYL)METHYL)AMINO)ETHYL)PHENY is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenyl group substituted at the second position by an ethan-1-amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(((3-CHLOROPHENYL)METHYL)AMINO)ETHYL)PHENY typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzylamine and 4-bromoacetophenone.

    Formation of Intermediate: The 3-chlorobenzylamine reacts with 4-bromoacetophenone under basic conditions to form an intermediate compound.

    Reduction: The intermediate compound is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(((3-CHLOROPHENYL)METHYL)AMINO)ETHYL)PHENY undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

N-(4-(2-(((3-CHLOROPHENYL)METHYL)AMINO)ETHYL)PHENY has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(2-(((3-CHLOROPHENYL)METHYL)AMINO)ETHYL)PHENY involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simple amine with a phenyl group attached to an ethylamine chain.

    3-Chlorobenzylamine: A benzylamine derivative with a chlorine atom at the third position of the benzene ring.

    4-Bromoacetophenone: An acetophenone derivative with a bromine atom at the fourth position of the benzene ring.

Uniqueness

N-(4-(2-(((3-CHLOROPHENYL)METHYL)AMINO)ETHYL)PHENY is unique due to its specific substitution pattern and the presence of both amine and chlorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

168895-09-8

Molecular Formula

C27H36N4O5S

Molecular Weight

0

Origin of Product

United States

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